![molecular formula C16H14N2O3 B11843286 3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one CAS No. 851320-44-0](/img/structure/B11843286.png)
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromenones This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an isochromenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromenone Core: The isochromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one
- 3-Amino-4-[(3-ethoxyphenyl)amino]-1H-isochromen-1-one
- 3-Amino-4-[(3-hydroxyphenyl)amino]-1H-isochromen-1-one
Uniqueness
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
851320-44-0 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
3-amino-4-(3-methoxyanilino)isochromen-1-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-14-12-7-2-3-8-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3 |
Clave InChI |
KNJZULYXYUXUKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


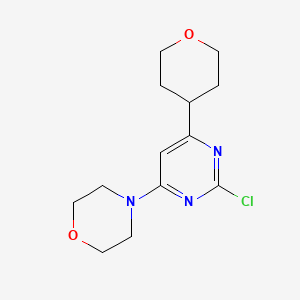
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
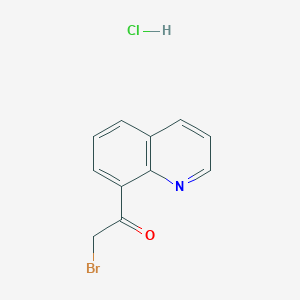
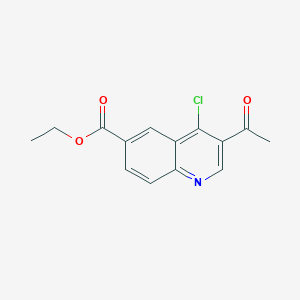
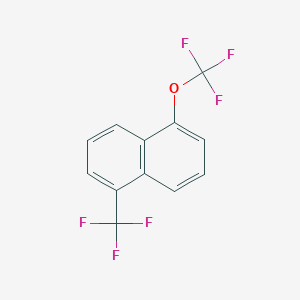
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
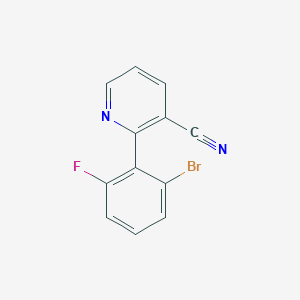
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)
![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)

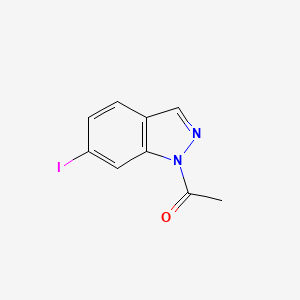
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)

